Product packaging for 3-(1,1,2-Trifluoroethyl)aniline(Cat. No.:CAS No. 2167365-96-8)

3-(1,1,2-Trifluoroethyl)aniline

Cat. No.: B2896047
CAS No.: 2167365-96-8
M. Wt: 175.154
InChI Key: FMKMNSHYFPKXHP-UHFFFAOYSA-N
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Description

Significance of Fluorine Incorporation in Aromatic Systems in Advanced Chemistry

The introduction of fluorine atoms into aromatic systems imparts unique and often highly desirable properties to the parent molecule. researchgate.net Fluorine's high electronegativity, the second largest after neon, and the strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, are key to these transformative effects. nih.gov These characteristics can significantly alter a molecule's electronic properties, conformation, and reactivity. researchgate.net

In medicinal chemistry and agrochemical research, fluorination is a widely used strategy to enhance the metabolic stability of compounds. tandfonline.comnih.gov By replacing hydrogen atoms at sites susceptible to metabolic oxidation, the robust C-F bond can prevent enzymatic degradation, thereby improving the bioavailability and pharmacokinetic profile of a drug or pesticide. nih.govnih.gov It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. tandfonline.com

Furthermore, the incorporation of fluorine can modulate a molecule's lipophilicity, which is a critical factor in its ability to permeate biological membranes. nih.govresearchgate.net While fluorination of an aromatic ring generally increases lipophilicity, the effect on aliphatic side chains can be more nuanced, sometimes even decreasing lipophilicity depending on the specific motif. researchgate.netnih.govacs.org Fluorine substitution also predictably lowers the pKa of nearby functional groups, making amines less basic and acidic protons more acidic, which can be crucial for optimizing a molecule's interaction with its biological target. mdpi.comresearchgate.net In materials science, the inclusion of fluorine in aromatic polymers can lead to enhanced thermal stability and chemical resistance. acs.org

Academic Relevance of Anilines Bearing Fluoroalkyl Substituents as Key Intermediates

Anilines are fundamental building blocks in organic synthesis, and those substituted with fluoroalkyl groups, such as the trifluoroethyl group, are of particular academic and industrial interest. nih.govconicet.gov.ar These compounds serve as versatile intermediates for the synthesis of a wide range of more complex molecules. d-nb.info The electron-withdrawing nature of fluoroalkyl groups significantly modifies the chemical reactivity of the aniline (B41778) ring and the amino group.

The reduced basicity of the amino group in fluoroalkylanilines, a direct consequence of the inductive effect of the fluorine atoms, makes them more stable towards oxidation compared to their non-fluorinated counterparts. nih.govnih.gov This stability is a valuable attribute in the development of pharmaceuticals and agrochemicals, where aniline moieties are often present. nih.gov

The development of synthetic methodologies for preparing fluoroalkylated anilines is an active area of research. nih.govd-nb.info Techniques such as palladium-catalyzed cross-coupling reactions, visible-light-induced photocatalysis, and reactions involving fluoroalkyl amino reagents (FARs) have been developed to introduce fluoroalkyl chains onto aromatic amines. nih.govconicet.gov.armdpi.comacs.org These synthetic advancements have expanded the toolbox available to chemists, enabling the creation of novel fluorinated compounds with tailored properties for various applications, including as bioactive compounds and advanced materials. d-nb.infomdpi.com

Research Context of 3-(1,1,2-Trifluoroethyl)aniline within Related Fluorinated Aromatic Amines

This compound, with its specific substitution pattern, is situated within a landscape of related fluorinated aromatic amines that includes isomers and analogues with different fluoroalkyl chains (e.g., trifluoromethyl, difluoroethyl). Research into compounds like this compound is often driven by the need for specific structural motifs in the design of new molecules. For instance, the trifluoroethylamino group is considered a valuable, metabolically stable bioisostere for the amide bond in peptide mimetics. rsc.orguni-muenchen.de

The synthesis of N-trifluoroethylated anilines has been achieved through various methods, including iron porphyrin-catalyzed reactions using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. rsc.org Another approach involves the reaction of stable N-aryl hemiaminal ethers, derived from aromatic amines, with organometallic reagents like Grignard reagents. rsc.org These methods provide access to a range of α-branched trifluoroethyl amines, highlighting the synthetic utility of these building blocks. rsc.orguni-muenchen.de The specific placement of the 1,1,2-trifluoroethyl group at the meta-position of the aniline ring in this compound influences the regioselectivity of subsequent reactions on the aromatic ring, making it a distinct and valuable intermediate for targeted synthesis.

While direct research specifically detailing the unique applications of this compound is not extensively documented in the provided search results, its existence and commercial availability from suppliers of specialized chemical building blocks suggest its role as a research chemical. sigmaaldrich.combldpharm.com It is likely utilized in discovery programs within the pharmaceutical, agrochemical, and materials science sectors, where the synthesis of novel, fluorinated compounds is a primary objective. The study of such compounds contributes to a deeper understanding of structure-activity relationships and the impact of specific fluorination patterns on molecular properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8F3N B2896047 3-(1,1,2-Trifluoroethyl)aniline CAS No. 2167365-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,1,2-trifluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-5-8(10,11)6-2-1-3-7(12)4-6/h1-4H,5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKMNSHYFPKXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(CF)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167365-96-8
Record name 3-(1,1,2-trifluoroethyl)aniline
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Synthetic Methodologies for 3 1,1,2 Trifluoroethyl Aniline and Analogues

Direct Trifluoroethylation Strategies

Direct methods for introducing the trifluoroethyl group onto an aniline (B41778) or aromatic ring offer an efficient route to the target compounds, potentially reducing the number of synthetic steps.

N-Trifluoroethylation of Anilines through Selective Functionalization

The selective introduction of a trifluoroethyl group onto the nitrogen atom of anilines is a direct approach to synthesizing N-trifluoroethylated aniline derivatives. One notable method involves a silver(I)-catalyzed N-H insertion reaction with 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2). nih.govresearchgate.net This reaction proceeds via the proposed migratory insertion of a silver carbene. nih.govresearchgate.net This strategy has been shown to be effective for a range of anilines. nih.gov In contrast, when amides are used as substrates under similar conditions, O-trifluoroethylation occurs, leading to trifluoroethyl imidates. nih.govresearchgate.net

Another approach to selective functionalization involves the use of engineered cytochrome P450 enzymes. These enzymes can catalyze the insertion of fluoroalkyl carbene intermediates into α-amino C(sp3)–H bonds, enabling the enantiodivergent synthesis of molecules containing fluoroalkyl groups. nsf.gov This enzymatic method has been successfully applied to the functionalization of N,N-dialkyl anilines. nsf.gov

Initial Investigations into the Direct Incorporation of the 1,1,2-Trifluoroethyl Moiety

Initial research has focused on the direct incorporation of the 1,1,2-trifluoroethyl substituent into organic compounds. researcher.liferesearchgate.net These early studies have paved the way for the development of more refined and efficient synthetic protocols. The challenges associated with the direct introduction of this specific fluoroalkyl group have spurred the exploration of various catalytic systems and reaction conditions to achieve desired reactivity and selectivity.

Catalytic Approaches to Fluorinated Anilines

Catalytic methods, particularly those involving transition metals, have become indispensable in the synthesis of fluorinated anilines due to their efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions in Trifluoroethylaniline Synthesis

Transition metals such as palladium, copper, and iron play a crucial role in the synthesis of arylamines. nih.govrsc.orgmdpi.com These metals catalyze a variety of coupling reactions that are fundamental to forming C-N bonds. nih.gov The mechanisms of these reactions often involve key steps like oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of metal, ligand, and reaction conditions can significantly influence the outcome of the synthesis.

A variety of defined metathesis catalysts, particularly ruthenium complexes, have proven effective for the selective perfluoroalkylation of anilines. d-nb.info These reactions can be performed on a multi-gram scale, demonstrating their synthetic utility. nih.gov

Palladium-Catalyzed Aminations and Cross-Coupling Methods

Palladium-catalyzed reactions are among the most powerful and versatile methods for the synthesis of arylamines. nih.govnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a widely used method for forming C-N bonds. researchgate.net This reaction can be used to couple aryl halides with amines. researchgate.netorganic-chemistry.org

The development of specialized ligands has been crucial for the success of palladium-catalyzed aminations. For instance, a complex generated from Pd[P(o-tol)3]2 and the alkylbisphosphine CyPF-t-Bu is a highly active and selective catalyst for the coupling of ammonia (B1221849) with various aryl electrophiles, including chlorides, bromides, iodides, and sulfonates. organic-chemistry.org This allows for the synthesis of primary arylamines in high yields. organic-chemistry.org

The synthesis of fluorinated anilines via palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides has also been reported. nih.gov These reactions are valuable because the resulting fluoroalkylaniline products have distinct steric and electronic properties compared to more common aniline derivatives. nih.gov However, these products can be unstable under typical C-N coupling conditions that involve heat and strong bases. nih.gov

Below is a table summarizing some of the catalytic systems used in the synthesis of fluorinated anilines.

Catalyst SystemReactantsProduct TypeReference
Silver(I) / CF3CHN2AnilinesN-Trifluoroethyl anilines nih.govresearchgate.net
Engineered Cytochrome P450N,N-dialkyl anilinesα-amino C-H trifluoroethylated anilines nsf.gov
Ruthenium catalystAnilines, Perfluoroalkyl halidesortho-Perfluoroalkyl anilines nih.govd-nb.info
Palladium / Phosphine ligandAryl halides, FluoroalkylaminesFluoroalkylanilines nih.gov
Pd[P(o-tol)3]2 / CyPF-t-BuAryl halides, AmmoniaPrimary arylamines organic-chemistry.org
Copper-Mediated Transformations for C-N Bond Formation

Copper-catalyzed and -mediated reactions have emerged as powerful tools for constructing C-N bonds. In the context of trifluoroethylaniline synthesis, these methods offer a practical avenue for the direct amination of trifluoroethyl sources or the amination of aryl halides with trifluoroethylamines.

One notable strategy involves a copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate. rsc.orgrsc.org This transformation proceeds through a cascade of reactions, beginning with the condensation of o-iodoaniline with ethyl trifluoropyruvate. This is followed by an intermolecular Ullmann-type cross-coupling with aniline and a subsequent intramolecular amination to yield 2-trifluoromethylbenzimidazoles. rsc.orgrsc.org While this specific example leads to a heterocyclic system, the underlying C-N bond-forming principles are relevant to the synthesis of trifluoroethyl anilines. The use of copper salts like Cu(OAc)₂·H₂O is crucial for the success of the reaction, with the base and solvent also playing significant roles in optimizing the yield. rsc.org

Another approach utilizes copper to promote the trifluoromethylthiolation of anilines using sodium trifluoromethanesulfinate (CF₃SO₂Na). sioc-journal.cn Although this method introduces a trifluoromethylthio group rather than a trifluoroethyl group, it demonstrates the utility of copper in facilitating the reaction between anilines and a trifluoromethyl-containing reagent. The process involves a one-pot, two-step trifluoromethylthiolation of the aromatic ring, where the copper salt is believed to promote the conversion of the trifluoromethylthio anion. sioc-journal.cn

Furthermore, copper-catalyzed cyclization reactions between N-alkylanilines and β-(trifluoromethyl)-α,β-unsaturated ketones have been developed to synthesize trifluoromethylated indolinyl ketones. bohrium.com These reactions, which may proceed through a radical process, highlight copper's ability to facilitate the formation of C-C and C-N bonds in a single operation, leading to complex fluorinated heterocyclic structures. bohrium.com

The following table summarizes representative copper-mediated reactions for the synthesis of fluorinated aniline derivatives and related heterocycles.

ReactantsCatalyst/ReagentProduct TypeYieldReference
o-Iodoaniline, Aniline, Ethyl trifluoropyruvateCu(OAc)₂·H₂O, NaOAc2-Trifluoromethylbenzimidazole72% rsc.org
Anilines, CF₃SO₂NaCu salt, Phosphine reducing agentAryl(trifluoromethyl)sulfaneModerate to good sioc-journal.cn
N-Methylaniline, β-(Trifluoromethyl)-α,β-unsaturated ketoneCopper catalystC-2 Trifluoromethylated indolinyl ketoneGood to high bohrium.com
Iron Porphyrin-Catalyzed N-Trifluoroethylation Processes

Iron porphyrin complexes have been successfully employed as catalysts for the N-trifluoroethylation of anilines. rsc.orgnih.govresearchgate.net This method utilizes 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in a one-pot reaction that proceeds through a cascade of diazotization and N-trifluoroethylation steps. rsc.orgnih.gov The reaction is notable for its use of an aqueous medium and its ability to accommodate a wide range of primary amines and secondary anilines as starting materials, affording the corresponding N-trifluoroethylated anilines in good yields. rsc.orgnih.gov The proposed mechanism involves the iron porphyrin catalyst facilitating the N-H insertion reaction. researchgate.net

This catalytic system provides a practical and environmentally conscious approach to synthesizing N-(polyfluoroalkyl)anilines, which are valuable building blocks in the life sciences. researchgate.net The use of a readily available fluorine source and a biocompatible metal catalyst makes this method particularly attractive for industrial applications. researchgate.netresearchgate.net

SubstrateFluorine SourceCatalystSolventProductYieldReference
Anilines2,2,2-Trifluoroethylamine hydrochlorideIron porphyrinAqueous solutionN-Trifluoroethylated anilinesGood rsc.orgnih.gov
Secondary anilines2,2,2-Trifluoroethylamine hydrochlorideIron porphyrinAqueous solutionN-Trifluoroethylated anilinesGood rsc.orgnih.gov

Enantioselective Synthesis of α-(Trifluoromethyl)arylmethylamines as Precursors

The enantioselective synthesis of α-(trifluoromethyl)arylmethylamines is a critical strategy as these chiral amines serve as valuable precursors for more complex molecules, including trifluoroethyl anilines. nih.gov These methods focus on establishing the stereocenter at the α-position to the trifluoromethyl group with high enantiomeric excess.

A prominent method involves the palladium(II)-catalyzed 1,2-addition of arylboroxines to trifluoromethylacetaldimines. nih.govacs.orgacs.org These imines are often generated in situ from their more stable N,O-acetal precursors. nih.gov The use of chiral ligands, such as those from the pyridine-oxazolidine (PyOX) class, is essential for achieving high enantioselectivity, with reported enantiomeric excesses (ee) of up to 97%. nih.gov The reaction conditions can be tuned to accommodate a variety of arylboroxines, including those that are electron-neutral, electron-rich, and electron-poor. acs.orgacs.org For less reactive boroxines, the addition of a silver or ammonium (B1175870) salt can be crucial to promote the reaction. acs.orgacs.org

Another approach to chiral α-(trifluoromethyl)arylmethylamines is the asymmetric reduction of trifluoromethyl ketimines. Ruthenium-catalyzed transfer hydrogenation, using isopropanol (B130326) as a simple hydride source and an inexpensive chiral amino alcohol as a ligand, has proven effective in producing these amines in high yields and enantioselectivities. thieme-connect.com

The following table provides an overview of key enantioselective methods for synthesizing α-(trifluoromethyl)arylmethylamines.

Reaction TypeCatalystChiral LigandReactantsProductYieldEnantiomeric Excess (ee)Reference
1,2-AdditionPalladium(II) acetate(S)-t-Bu-PyOXArylboroxine, Trifluoromethylacetaldimine (from N,O-acetal)α-(Trifluoromethyl)arylmethylamine57-91%>92% in most cases acs.orgacs.org
Transfer Hydrogenation[{RuCl₂(p-cymene)}₂]Chiral amino alcoholTrifluoromethyl ketimine, Isopropanolα-(Trifluoromethyl)arylmethylamineHighHigh thieme-connect.com

Precursor-Based Synthetic Routes to Trifluoroethyl Anilines

An alternative to direct trifluoroethylation is the synthesis of trifluoroethyl anilines from precursors that already contain either the aniline or the trifluoroethyl moiety, with the final step completing the desired structure.

Conversion of Nitro Compounds to Fluorinated Anilines

The reduction of nitroaromatic compounds is a classic and widely used method for the preparation of anilines. This strategy is readily applicable to the synthesis of fluorinated anilines, including 3-(1,1,2-trifluoroethyl)aniline. thieme-connect.com The synthesis often begins with the nitration of a suitable benzotrichloride (B165768) derivative, followed by fluorination of the trichloromethyl group to a trifluoromethyl group, and finally, reduction of the nitro group to an amine. google.com This multi-step process allows for the regioselective introduction of the nitro group, which ultimately dictates the position of the amino group in the final product.

For instance, the preparation of 4-nitro-3-trifluoromethyl aniline can be achieved by reacting 5-chloro-2-nitro benzotrifluoride (B45747) with aqueous ammonia at elevated temperatures and pressures. google.com Similarly, the synthesis of 2-nitro-3-(trifluoromethyl)aniline (B1583538) can be accomplished by the hydrolysis of N-(2-nitro-3-trifluoromethyl-phenyl)-acetamide. The subsequent reduction of these nitro intermediates provides the corresponding trifluoromethyl anilines.

Starting MaterialKey Transformation(s)ProductReference
Benzotrichloride derivativeNitration, Fluorination, ReductionTrifluoromethylaniline google.com
5-Chloro-2-nitro benzotrifluorideAmmonolysis4-Nitro-3-trifluoromethyl aniline google.com
N-(2-nitro-3-trifluoromethyl-phenyl)-acetamideHydrolysis2-Nitro-3-(trifluoromethyl)aniline

Reactions Involving N,O-Acetals as Stable Imine Surrogates

N,O-acetals have proven to be valuable, bench-stable surrogates for otherwise unstable imines, particularly those derived from trifluoroacetaldehyde. uni-muenchen.de These N,O-acetals can be readily prepared and subsequently reacted with a variety of nucleophiles to generate trifluoroethyl-containing amines. uni-muenchen.de

For example, N-aryl N,O-acetals can react with Grignard reagents (alkyl-, alkenyl-, and arylmagnesium halides) to produce a wide range of functionalized trifluoromethylated amines in good to excellent yields. uni-muenchen.de This approach offers a versatile platform for introducing diverse substituents onto the carbon atom bearing the trifluoromethyl group.

Furthermore, N,O-acetals have been employed as surrogates for N-carbamoyl imines in asymmetric Mannich reactions. nih.gov These reactions, catalyzed by chiral primary amines, allow for the highly stereoselective synthesis of α- or β-amino carbonyl compounds. While not directly producing this compound, this methodology highlights the utility of N,O-acetals in constructing complex chiral amine derivatives that could serve as advanced precursors. The use of N,O-bis(tert-butoxycarbonyl) hydroxylamines as imine surrogates has also been reported for the synthesis of α-amino esters and ketones. researchgate.net

Imine SurrogateReaction TypeReactantsProduct TypeReference
N-Aryl N,O-acetalNucleophilic additionGrignard reagentsFunctionalized trifluoromethylated amines uni-muenchen.de
N,O-AcetalAsymmetric Mannich reactionβ-KetocarbonylsChiral α- or β-amino carbonyls nih.gov
N,O-Bis(tert-butoxycarbonyl) hydroxylamineAsymmetric synthesis-α-Amino esters and ketones researchgate.net

Multi-Component Reaction Strategies for Derivatization

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot. rsc.orgdovepress.com This strategy is well-suited for the derivatization of anilines and the synthesis of diverse heterocyclic structures, some of which can be precursors or analogues of trifluoroethyl anilines.

One example is the copper-mediated three-component synthesis of 2-trifluoromethylbenzimidazoles from o-iodoanilines, anilines, and ethyl trifluoropyruvate. rsc.org This reaction demonstrates the power of MCRs to rapidly build molecular complexity. Another MCR involves the reaction of ethyl trifluoroacetoacetate with acetaldehyde (B116499) and 1,3-diamines to form hetero-fused pyridines. bohrium.com

While not always directly yielding simple trifluoroethyl anilines, MCRs provide a powerful platform for creating libraries of related compounds for biological screening and lead optimization. rsc.orgfrontiersin.org The ability to vary multiple components in a single reaction allows for the rapid exploration of chemical space around a core scaffold. rsc.org

Reaction TypeKey ComponentsProduct TypeCatalyst/ConditionsReference
Three-component reactiono-Iodoaniline, Aniline, Ethyl trifluoropyruvate2-TrifluoromethylbenzimidazoleCopper-mediated rsc.org
Four-component cyclizationEthyl trifluoroacetoacetate, Acetaldehyde, 1,3-DiamineHetero-fused pyridines- bohrium.com

Advanced Synthetic Protocols and Novel Preparations

A significant improvement over the classic Balz-Schiemann reaction is the development of one-pot diazotization and fluoro-dediazoniation procedures. These methods circumvent the need to isolate potentially hazardous diazonium salt intermediates. researchgate.netepa.gov One such process involves treating anilines with tert-butyl nitrite (B80452) in the presence of a fluoride (B91410) source like boron trifluoride within an organic solvent. researchgate.net

This reaction is typically conducted in a high-boiling point solvent, such as ortho-dichlorobenzene (~180°C), which facilitates the thermal decomposition of the intermediate diazonium tetrafluoroborate (B81430) salt to the desired aryl fluoride. researchgate.net The primary advantage of this methodology is that it proceeds in a neutral, organic medium without the use of Brønsted acids, which simplifies the reaction setup and reduces waste. researchgate.netepa.gov The yields for this conversion are generally fair to good. researchgate.net

Another approach utilizes organic base-hydrogen fluoride (HF) agents, such as pyridine-HF or melamine-HF. sci-hub.se This method allows the one-pot diazotization and subsequent fluoro-dediazoniation to occur in high yields. sci-hub.se A key benefit is the ability to create a two-phase system (e.g., with chlorobenzene), which can allow for the repeated use of the fluorinating agent, making the process more efficient for larger-scale applications. sci-hub.se These organic base-HF reagents are often free of volatile HF during the dediazoniation step, enhancing the safety and practicality of the procedure. sci-hub.se

Table 1: One-Pot Fluoro-de-diazoniation of Various Anilines

Starting Aniline Reagents Solvent Temperature Yield (%) Reference
Aniline t-BuONO, BF₃ o-Dichlorobenzene ~180°C 65 researchgate.net
4-Nitroaniline t-BuONO, BF₃ o-Dichlorobenzene ~180°C 75 researchgate.net
2-Chloroaniline t-BuONO, BF₃ o-Dichlorobenzene ~180°C 55 researchgate.net
Aniline NaNO₂, Pyridine-HF Chlorobenzene 55°C 98 sci-hub.se

Radical perfluoroalkylation has emerged as a powerful tool for the direct introduction of perfluoroalkyl (Rf) groups into aromatic systems. conicet.gov.arconicet.gov.ar These methods often operate under mild conditions and show good functional group tolerance. The generation of perfluoroalkyl radicals can be achieved through various means, including the use of transition metals, photocatalysis, or the formation of electron-donor-acceptor (EDA) complexes. conicet.gov.aracs.org

One strategy involves the decomposition of sodium dithionite (B78146) (Na₂S₂O₄) to trigger the radical perfluoroalkylation of aromatic amines in a solvent like DMSO. conicet.gov.ar This approach has been used to synthesize 2-substituted 1,4-diaminobenzenes with perfluoroalkyl moieties. conicet.gov.ar

Photocatalysis offers another versatile route. Organic dyes, such as Rose Bengal, can be used as photocatalysts under visible light irradiation to effect the radical perfluoroalkylation of aniline derivatives. conicet.gov.ar More recently, the photoactivation of EDA complexes has gained traction. beilstein-journals.org An EDA complex can form between an electron-rich substrate (like an aromatic amine) and an electron-accepting perfluoroalkyl source. beilstein-journals.org Upon irradiation with light, an intermolecular electron transfer occurs, generating the necessary radicals for the cross-coupling reaction. This has been successfully applied to the direct C-H trifluoromethylation of aromatic hydrocarbons. beilstein-journals.org

These radical approaches provide a direct pathway to synthesize perfluoroalkylated aromatic amines, which are valuable building blocks in medicinal chemistry and materials science. conicet.gov.arnih.gov

Table 2: Examples of Radical Perfluoroalkylation Methods

Aromatic Substrate Perfluoroalkyl Source Method Catalyst/Initiator Yield (%) Reference
N,N-dialkylated aromatic amines Perfluoroalkyl Iodides Photoinduced UV Light (in water) 57-88 conicet.gov.ar
Aniline derivatives Perfluoroalkyl Iodides Photocatalysis Rose Bengal Moderate to Good conicet.gov.ar
Tryptamine derivative Umemoto Reagent EDA Complex Visible Light Good beilstein-journals.org

A facile and scalable two-step synthesis for the isomeric C-(2,2,2-trifluoroethyl)anilines (ortho-, meta-, and para-) has been developed, starting from readily available nitrophenylacetic acids. researchgate.net This method provides a practical route for producing these compounds on a multi-gram scale. researchgate.net

The key steps in this synthesis are:

Fluorination: The carboxylic acid group of the starting nitrophenylacetic acid is converted into a trifluoromethyl group. This transformation is achieved by treating the acid with sulfur tetrafluoride (SF₄). researchgate.net

Reduction: The nitro group of the resulting 2,2,2-trifluoroethyl-substituted nitrobenzene (B124822) is then reduced to an amino group. This is typically accomplished through catalytic hydrogenation, yielding the final C-(2,2,2-trifluoroethyl)aniline isomer. researchgate.net

This synthetic sequence is highly efficient and has been successfully applied to prepare all three isomers (2-, 3-, and 4-(2,2,2-trifluoroethyl)aniline), demonstrating its utility for accessing these important fluorinated building blocks. researchgate.netmykhailiukchem.org The ability to produce these compounds in significant quantities is crucial for their application in drug discovery and further chemical synthesis. researchgate.netuni-muenchen.de

Chemical Reactivity and Mechanistic Investigations of 3 1,1,2 Trifluoroethyl Aniline Derivatives

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 3-(1,1,2-trifluoroethyl)aniline is significantly influenced by the presence of the trifluoroethyl group, which imparts distinct electronic properties to the molecule.

Nucleophilic Substitution Patterns at Fluorinated Centers

Nucleophilic substitution at the carbon atom bearing the fluorine atoms in trifluoroethyl groups is generally challenging due to the strong carbon-fluorine bond. However, studies have shown that under specific conditions, such as anodic oxidation, nucleophilic substitution can occur. For instance, the anodic methoxylation of N-methyl-N-(2,2,2-trifluoroethyl)aniline and N-ethyl-N-(2,2,2-trifluoroethyl)aniline resulted in substitution at the trifluoroethyl group, with regioselectivity favoring this position over the other alkyl group. oup.com This suggests that the electron-withdrawing nature of the trifluoromethyl group can activate the adjacent carbon for nucleophilic attack under electrochemical conditions. oup.com

In the context of preparing α-trifluoromethylated amines, the nucleophilic addition of organometallic reagents to trifluoromethylated imines is a known strategy. rsc.org The synthesis of functionalized α-trifluoroethyl amine scaffolds has been achieved through the addition of Grignard reagents to N-aryl hemiaminal ethers. rsc.org For example, treating 3-chloro-N-(1-ethoxy-2,2,2-trifluoroethyl)aniline with methylmagnesium bromide smoothly yields the corresponding trifluoroethyl amine. rsc.org Interestingly, the use of certain Grignard reagents like i-PrMgCl can also lead to a formal reduction product, 3-chloro-N-(2,2,2-trifluoroethyl)aniline. rsc.org

The reactivity of fluoroalkylamines in copper-catalyzed coupling reactions with arylboronic acids has been shown to be influenced by the degree of fluorination. rsc.org The observed reactivity trend is difluoroethylamine > trifluoroethylamine > pentafluoropropylamine ≈ heptafluorobutylamine, highlighting the impact of the fluorine atoms on the nucleophilicity of the amine. rsc.org

Reactivity with Electrophilic Species and Transformations

The aniline (B41778) moiety in this compound is susceptible to attack by various electrophilic reagents. The introduction of a trifluoromethyl group can be achieved through electrophilic trifluoromethylating agents. researchgate.netbeilstein-journals.org Reagents such as Togni's reagent, Umemoto's reagent, and Yagupolskii's reagent generate an electrophilic trifluoromethylating species (CF3+) that can react with nucleophiles like anilines. researchgate.netbeilstein-journals.org Nickel-catalyzed C-H trifluoromethylation of free anilines using Togni's reagent has been developed as an efficient method. researchgate.net

The trifluoroethylation of amines can be achieved using various methods. A catalyst-free approach involves the use of trifluoroacetic acid as a stable and inexpensive fluorine source in reductive trifluoroethylation reactions of free amines. nih.govresearchgate.net This method is practical and tolerates a wide range of functional groups. nih.govresearchgate.net Another method involves the use of hypervalent iodine reagents, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate, for the electrophilic 2,2-difluoroethylation of amines and other nucleophiles. researchgate.net

The reaction of this compound derivatives with electrophiles can also lead to the formation of new carbon-carbon bonds. For instance, the photochemical addition of N-(2,2,2-trifluoroethyl)anilines to enones occurs regioselectively at the α-position to the trifluoromethyl group. oup.com

Redox Transformations of the Aniline Moiety

The aniline moiety of this compound can undergo redox transformations. The introduction of electron-withdrawing groups like the trifluoroethyl group can significantly mitigate aerobic or metabolic degradation of anilines. rsc.orgresearchgate.net This is because the electron-withdrawing nature of the fluorine atoms makes the aniline less susceptible to oxidation. researchgate.net

Anilines can be oxidized to their radical cations, which can lead to dimerization and polymerization. nih.gov However, the presence of the trifluoroethyl group can influence this reactivity. The solvent hexafluoroisopropanol (HFIP) has been shown to play a key role in promoting the selective functionalization of anilines while minimizing oxidative side reactions. nih.gov

The reduction of trifluoroacetamides is a method used to prepare trifluoroethyl amines. researchgate.net Additionally, the electrochemical reduction of trifluoromethyl ketones can lead to the formation of trifluoromethyl-substituted tertiary alcohols through radical-radical cross-coupling. nih.gov The oxidation state of the nitrogen atom in nitrosoarenes, which can be synthesized from anilines, lies between that of anilines and nitroarenes, making them useful intermediates in synthetic chemistry. diva-portal.org

Regioselective Carbon-Carbon Bond Formation in Trifluoroethylated Amines

The regioselective formation of carbon-carbon bonds in trifluoroethylated amines is a key transformation in organic synthesis. The presence of the trifluoroethyl group can direct the regioselectivity of these reactions.

One notable example is the photoaddition of N-(2,2,2-trifluoroethyl)anilines to 3-phenylcyclohex-2-en-1-one, which occurs predominantly at the α-position to the trifluoromethyl group. oup.com This reaction provides a direct method for carbon-carbon bond formation at a position that is typically difficult to functionalize. oup.com The regioselectivity of this photochemical reaction is comparable to that of the anodic methoxylation of these amines. oup.com

The following table summarizes the photoaddition of various N-substituted anilines to 3-phenylcyclohexenone:

RunREWGConversion (%)Yield (%)
1HCF37431
2CH3CF37956
3HCN6125
4HCOOMe8214
Data from Chemistry Letters, 1992. oup.com

This table demonstrates that the presence of an electron-withdrawing group (EWG) is crucial for the photoaddition to occur at the α-position. oup.com

Furthermore, visible-light-induced direct Csp2-H radical trifluoroethylation of enamides with 2,2,2-trifluoroethyl iodide has been reported, showcasing another method for regioselective C-C bond formation. acs.orgmedscape.com Nickel/photoredox dual catalysis has also been employed for the general aminoalkylation of aryl halides, allowing for the cross-coupling of secondary aliphatic amines with (het)aryl halides. nih.gov

Detailed Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new transformations.

Kinetic and Mechanistic Studies of Catalytic Processes

Kinetic and mechanistic studies have been conducted to elucidate the pathways of various catalytic processes involving trifluoroethylated anilines.

In the metallaphotocatalytic synthesis of N-trifluoroalkyl anilines, mechanistic studies involving radical species detection and identification of reaction co-products have been performed. nih.gov The use of radical scavengers like TEMPO indicated the involvement of radical intermediates in the reaction pathway. nih.gov

The mechanism of iron porphyrin-catalyzed N-trifluoroethylation of anilines has been investigated. rsc.orgrsc.org It is proposed that the reaction proceeds through the formation of an iron-carbene intermediate, which is then attacked by the aniline nucleophile. rsc.org The formation of a ferrous nitrosyl complex (FeTPP(NO)) as a key intermediate has been supported by ESR spectroscopy and catalytic experiments. rsc.org

In the context of photocatalytic trifluoromethylarylation of alkenes using anilines, cyclic voltammetry studies have been employed to understand the role of the solvent, hexafluoroisopropanol (HFIP). nih.govrsc.org These studies revealed a significant decrease in the reductive potential of the trifluoromethylating reagent in HFIP, suggesting the formation of a more electrophilic species. nih.govrsc.org

Kinetic studies on the reaction of 2,2,2-trifluoroethylamine (B1214592) with 1,3,5-trinitrobenzene (B165232) have shown that the formation of Meisenheimer complexes is catalyzed by bases like DABCO in acetonitrile. rsc.org

Identification and Characterization of Reaction Intermediates

Currently, there is a notable absence of published research that isolates and characterizes the reaction intermediates formed during chemical transformations of this compound derivatives. Spectroscopic and mechanistic studies, which are crucial for identifying short-lived, high-energy molecules that exist during the course of a reaction, have not been specifically reported for this compound.

In broader studies of aniline reactions, various intermediates have been identified. For instance, in the oxidative polymerization of aniline, intermediates such as phenazine (B1670421) and dihydrophenazine-containing structures have been proposed and characterized using techniques like UV-Vis spectroscopy, mass spectrometry, and NMR. nih.govacs.orgacs.org Similarly, the ozonation of aniline has been shown to proceed through intermediates including benzoquinone, nitrobenzene (B124822), and nitroaniline. researchgate.net

However, the direct extrapolation of these findings to this compound is speculative. The strong electron-withdrawing nature of the trifluoroethyl group is expected to significantly alter the electron density of the aniline ring and the nitrogen atom, thereby influencing the stability and reaction pathways of potential intermediates like carbocations, radicals, and nitrenes. tcichemicals.comyoutube.comlumenlearning.com For example, the trifluoromethyl group is known to be deactivating and meta-directing in electrophilic aromatic substitution reactions due to its powerful electron-withdrawing effects. youtube.com This is in contrast to the activating and ortho-, para-directing nature of the amino group. The interplay of these electronic effects in this compound would likely lead to unique intermediate structures and reaction mechanisms that cannot be reliably predicted without direct experimental evidence.

Further research, employing techniques such as flash photolysis, low-temperature spectroscopy, and computational modeling, is required to identify and characterize the specific reaction intermediates involved in the chemistry of this compound derivatives. Such studies would be invaluable for understanding the reaction mechanisms and for the rational design of synthetic routes utilizing this fluorinated aniline.

Applications in Contemporary Chemical Synthesis

Role as a Core Building Block in Complex Organic Molecule Construction

In the intricate field of organic synthesis, the assembly of complex molecules from simpler, well-defined precursors is a foundational strategy. semanticscholar.org 3-(1,1,2-Trifluoroethyl)aniline serves as an exemplary core building block, providing a robust scaffold for constructing elaborate molecular architectures. The utility of fluorinated anilines, in general, is well-established, as they are crucial intermediates in the synthesis of active ingredients for pharmaceuticals and agrochemicals. google.comnih.gov The presence of the trifluoroethyl group on the aniline (B41778) ring offers a unique structural motif that is increasingly sought after in drug design. nih.gov

The synthesis of C-(2,2,2-trifluoroethyl)aniline isomers on a multigram scale has been developed, underscoring their accessibility and practicality for larger-scale synthetic operations. researchgate.net One common approach involves the conversion of the carboxy group of nitrophenylacetic acids into a trifluoromethyl moiety, followed by the reduction of the nitro group to the corresponding aniline. researchgate.net This accessibility allows chemists to readily incorporate the this compound fragment into larger, more complex structures, leveraging the aniline group for a variety of coupling and transformation reactions. The pharmaceutical industry frequently uses anilines as starting points for developing new drug therapies, and novel derivatives like this compound are valuable for expanding the chemical space available to medicinal chemists. umich.edu

Intermediate in the Synthesis of Diverse Fluorinated Compounds and Scaffolds

The development of new methodologies for synthesizing fluorinated organic molecules is in high demand due to their wide-ranging applications. researchgate.net this compound is not only a building block but also a key intermediate that enables the synthesis of a diverse array of other fluorinated compounds and molecular scaffolds. The aniline functional group can be readily transformed into other functionalities, allowing for the elaboration of the molecule. For instance, anilines can undergo N-trifluoroethylation to produce platform chemicals useful in both medicinal and agrochemical research. rsc.org

The trifluoroethyl group itself makes this aniline derivative a precursor for other valuable fluorinated structures. The synthesis of various fluorinated amines and heterocycles is a significant area of research, as these motifs are prevalent in bioactive compounds. mdpi.comnih.gov For example, fluorinated building blocks are used to create more complex heterocyclic structures such as trifluoromethyl-substituted morpholines, which are of high importance in medicinal chemistry. researchgate.netenamine.net The strategic placement of the trifluoroethyl group on the aniline ring influences the electronic properties and reactivity of the molecule, guiding subsequent synthetic transformations to yield novel fluorinated scaffolds.

Table 1: Examples of Synthetic Transformations Involving Fluorinated Anilines

Starting Material Class Reaction Type Resulting Compound Class Application Area
Fluorinated Anilines Diazotization / N-trifluoroethylation N-trifluoroethylated anilines Platform Chemicals rsc.org
Substituted Anilines Condensation Reaction Functionalized Imines (Schiff Bases) Materials Science (NLO) nih.gov
Aniline Derivatives Nucleophilic Substitution Diaminopyrimidine Derivatives Medicinal Chemistry (Anticancer) uni-halle.de

Development of Functionalized Organic Molecules for Advanced Applications

The true value of this compound as a synthetic tool is demonstrated in its application toward creating functionalized molecules designed for specific, advanced purposes. Its derivatives have found utility in fields ranging from pharmaceuticals to materials science.

In medicinal chemistry, aniline derivatives are precursors to a multitude of therapeutic agents. For example, research into novel anticancer agents has involved the synthesis of diaminopyrimidine derivatives, which can be prepared from substituted anilines. uni-halle.de These compounds are investigated as inhibitors of specific kinases like PKMYT-1, which are linked to various cancers. uni-halle.de The incorporation of the trifluoroethyl group can enhance properties such as metabolic stability and binding affinity.

In the realm of materials science, the electronic properties of the aniline core can be harnessed to create functional materials. Substituted anilines are used in the synthesis of imine compounds (Schiff bases) through condensation reactions. nih.gov These molecules can possess interesting photophysical properties, with some showing potential for use in nonlinear optical (NLO) applications due to their molecular structure and charge-transfer characteristics. nih.gov The trifluoroethyl substituent can modulate these electronic properties, offering a way to fine-tune the performance of the resulting material. The broad utility of such fluorinated building blocks points to their potential in the future development of new agrochemicals and other functional materials. nih.gov

Table 2: Applications of Functionalized Molecules Derived from Anilines

Derivative Class Synthetic Precursor Field of Application Specific Function / Finding
Diaminopyrimidines Substituted Anilines Medicinal Chemistry Investigated as potential PKMYT-1 inhibitors for anticancer therapy. uni-halle.de
Functionalized Imines 3-(Trifluoromethyl)phenylamine Materials Science Synthesis of crystalline compounds with potential for nonlinear optical (NLO) applications. nih.gov

Applications in Medicinal Chemistry Research

Design and Synthesis of Novel Drug Candidates Incorporating Fluorinated Anilines

The chemical scaffold of 3-(1,1,2-Trifluoroethyl)aniline serves as a versatile starting point for the synthesis of a diverse array of potential drug candidates. Medicinal chemists utilize this and similar fluorinated anilines to construct complex molecules with desired biological activities. smolecule.comsolubilityofthings.com The presence of the trifluoroethyl group is a key feature, often introduced to modulate the physicochemical and pharmacological properties of the target molecule. smolecule.comnih.gov

The synthesis of novel compounds often involves the reaction of the aniline (B41778) nitrogen with various electrophiles. For instance, N-aryl hemiaminal ethers derived from aromatic amines can be reacted with organomagnesium reagents (Grignard reagents) to furnish a variety of α-branched trifluoroethyl amines. rsc.org This method allows for the creation of a library of compounds with different substituents, which is crucial for exploring structure-activity relationships. A general scheme for this reaction is the treatment of a compound like 3-chloro-N-(1-ethoxy-2,2,2-trifluoroethyl)aniline with a Grignard reagent, such as methylmagnesium bromide, to yield the corresponding N-(1-aryl-1,1,2-trifluoroethyl)aniline derivative. rsc.org

Furthermore, trifluoromethyl-containing phthalic acid diamides have been synthesized using trifluoromethyl-substituted anilines, demonstrating their utility in developing new classes of insecticides. acs.org In the realm of oncology and inflammatory diseases, complex benzamide (B126) derivatives have been synthesized by coupling 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline with various carboxylic acid partners, leading to potent dual inhibitors of discoidin domain receptors 1 and 2. acs.org

The synthesis of these drug candidates often involves multi-step reaction sequences, which may include nucleophilic substitutions, cross-coupling reactions, and amide bond formations. smolecule.comacs.org The adaptability of the aniline functional group allows for its incorporation into a wide range of heterocyclic and aromatic scaffolds, expanding the accessible chemical space for drug discovery.

A representative synthesis is the reaction of an aniline with an appropriate acid chloride or isocyanate to form amide or urea (B33335) derivatives, respectively. For example, various anilines, including those with trifluoromethyl groups, have been reacted with 4-tolyl sulfonyl isocyanate to produce a series of sulfonylurea derivatives. researchgate.net

Table 1: Examples of Synthesized Drug Candidates from Fluorinated Anilines

Starting Aniline DerivativeReagent/Reaction TypeResulting Compound ClassPotential ApplicationReference
3-chloro-N-(1-ethoxy-2,2,2-trifluoroethyl)anilineMethylmagnesium Bromide (Grignard)α-Branched Trifluoroethyl AminesGeneral Drug Discovery rsc.org
3-fluoro-5-(trifluoromethyl)anilinePhthalic Anhydride derivativePhthalic Acid DiamidesInsecticides acs.org
3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)anilineSubstituted Benzoic Acid (Amide Coupling)BenzamidesDDR1/DDR2 Inhibitors (Oncology) acs.org
4-(trifluoromethyl)aniline4-tolyl sulfonyl isocyanateSulfonylureasGeneral Drug Discovery researchgate.net
3-(Trifluoromethyl)aniline (B124266)Substituted IsothiocyanatesPhenylthioureas5-HT2A Receptor Ligands uw.edu.pl

Modulation of Pharmacological Properties via Fluorine Incorporation

The introduction of fluorine, and specifically the trifluoroethyl group, into a molecule can profoundly alter its pharmacological properties. These changes are often beneficial, leading to improved drug-like characteristics. smolecule.comnih.gov

A primary reason for incorporating fluorine into drug candidates is to enhance their metabolic stability. smolecule.comnih.gov Many drug molecules are metabolized in the body by cytochrome P450 enzymes, often through the oxidation of C-H bonds. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to enzymatic cleavage. solubilityofthings.com

By replacing a hydrogen atom with a fluorine atom or a trifluoromethyl/trifluoroethyl group at a metabolically vulnerable position, the rate of metabolic degradation can be significantly reduced. nih.gov This leads to a longer half-life of the drug in the body, potentially allowing for less frequent dosing and a more sustained therapeutic effect. The trifluoroethyl group, in particular, can act as a metabolically stable isostere for other chemical groups that are prone to metabolism. uni-muenchen.de For instance, trifluoroethylamines have been explored as stable mimics of amide bonds, which are susceptible to hydrolysis by proteases. uni-muenchen.de

Table 2: Impact of Fluorination on Metabolic Stability

Compound FeatureEffectRationaleReference
C-F bond vs. C-H bondIncreased bond strengthBlocks metabolic oxidation at that site solubilityofthings.com
Trifluoroethyl groupServes as a stable isostereReplaces metabolically labile groups uni-muenchen.de
General FluorinationReduced enzymatic degradationIncreased resistance to cytochrome P450 enzymes smolecule.comnih.gov

This increased lipophilicity can enhance the ability of a drug to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets. solubilityofthings.comresearchgate.net However, excessive lipophilicity can lead to poor solubility in aqueous environments and non-specific binding to proteins and tissues. Therefore, the strategic placement of fluorinated groups is crucial to achieve an optimal balance of lipophilicity for good bioavailability and membrane permeation. researchgate.netresearchgate.net The trifluoromethoxy group (OCF3) is another fluorine-containing substituent that is noted for its excellent lipophilicity. nih.gov

Table 3: Lipophilicity Effects of Fluorinated Groups

Fluorinated GroupEffect on LipophilicityConsequence for Drug PropertiesReference
Trifluoromethyl (-CF3)IncreasesEnhanced membrane permeability smolecule.comcymitquimica.com
Trifluoroethyl (-CH2CF3)IncreasesImproved absorption solubilityofthings.com
Trifluoromethoxy (-OCF3)IncreasesCan optimize bioavailability nih.gov

The electronic properties of fluorine can significantly influence how a drug molecule interacts with its biological target, such as a receptor or an enzyme. nih.gov Fluorine is the most electronegative element, and the trifluoromethyl group is a strong electron-withdrawing group. This can alter the acidity or basicity of nearby functional groups, which in turn can affect their ability to form hydrogen bonds or ionic interactions with the target protein. nih.govnih.gov

In some cases, the fluorine atoms themselves can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the active site of the target. nih.gov The introduction of a trifluoromethyl group can lead to either an increase or a decrease in binding affinity, depending on the specific context of the drug-target interaction. For example, in a series of N-aryl-N'-methylguanidines targeting the NMDA receptor, replacing an iodo substituent with a trifluoromethyl group nearly doubled the binding affinity. nih.gov Conversely, in a series of 4-oxo-1,4-dihydropyridine derivatives, replacing a bulky adamantyl group with a 3-(trifluoromethyl)phenyl group resulted in a reduction in affinity for the CB2 receptor. ucl.ac.be

The ability of the trifluoromethyl group to modulate receptor affinity makes it a valuable tool in the optimization of lead compounds. smolecule.comacs.org

Structure-Activity Relationship (SAR) Investigations Focusing on Fluorinated Moieties

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound relates to its biological activity. The unique properties of fluorinated groups make them a key focus in many SAR investigations. solubilityofthings.com By systematically synthesizing and testing a series of related compounds where the position and nature of the fluorinated substituent are varied, researchers can deduce critical information for designing more potent and selective drugs. researchgate.netnih.gov

Scaffold Development for Specific Therapeutic Targets

The this compound core and related fluorinated anilines serve as valuable scaffolds for the development of drugs targeting a wide range of diseases. smolecule.comuni-muenchen.de A scaffold is a central molecular framework upon which various functional groups can be built to create a library of compounds for screening against specific therapeutic targets.

The imidazole (B134444) scaffold, for instance, is a well-known "privileged structure" in medicinal chemistry, and anilines are often used as key building blocks to create imidazole-containing therapeutics. In the context of Alzheimer's disease, 1,3,5-triazine (B166579) derivatives incorporating a 3-(trifluoromethyl)aniline moiety have been shown to be potent inhibitors of acetylcholinesterase (AChE). nih.gov The presence of the 3-(trifluoromethyl)aniline group was found to be crucial for high inhibitory activity. nih.gov

Furthermore, phenoxyltrifluoromethylpyridines have been developed as antifungal agents by using substituted anilines as key synthetic intermediates. mdpi.com The versatility of the aniline group allows it to be readily incorporated into various heterocyclic systems, making it a powerful tool for scaffold-based drug design. smolecule.com

Application in Prodrug Design and Bioisostere Development Strategies

The strategic incorporation of fluorinated functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The this compound moiety, while a relatively specific structural motif, provides a valuable platform for prodrug design and bioisosteric replacement strategies, primarily leveraging the unique attributes of the trifluoroethyl group.

In medicinal chemistry, a prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical transformation in the body to release the active therapeutic agent. openmedicinalchemistryjournal.com This approach is often employed to enhance properties such as solubility, permeability, and metabolic stability. The aniline functional group within this compound can serve as a handle for the attachment of various promoieties to create prodrugs. For instance, the amine can be acylated or otherwise modified to form a cleavable bond that is stable until it reaches the desired physiological compartment. While specific examples of prodrugs derived directly from this compound are not extensively documented in publicly available research, the principles of prodrug design are broadly applicable. For example, linking a solubilizing group, such as a phosphate (B84403) or a hydrophilic polymer, to the aniline nitrogen could enhance the aqueous solubility of a poorly soluble parent drug. nih.gov

The 1,1,2-trifluoroethyl group in this compound offers distinct electronic properties compared to a simple alkyl or even a trifluoromethyl group. The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the aniline nitrogen, influencing its interaction with biological targets and its pharmacokinetic behavior. The replacement of other functional groups with the 1,1,2-trifluoroethylaniline moiety can therefore be a strategic approach to fine-tune the electronic and metabolic properties of a lead compound.

Research into the synthesis of derivatives from related fluorinated anilines demonstrates the chemical tractability of using these scaffolds in drug discovery programs. For example, a variety of α-branched trifluoroethyl amines have been successfully synthesized through the reaction of N-aryl hemiaminal ethers with organomagnesium reagents. rsc.org The following table illustrates the synthesis of different N-(1-aryl-2,2,2-trifluoroethyl)aniline derivatives, showcasing the versatility of this chemical approach for creating a library of compounds for further biological evaluation.

EntryR-MgXProductYield (%)
1MeMgBrN-(1-(3-chlorophenyl)-2,2,2-trifluoroethyl)methanamine78
2EtMgBrN-(1-(3-chlorophenyl)-2,2,2-trifluoroethyl)ethanamine72
3n-PrMgBrN-(1-(3-chlorophenyl)-2,2,2-trifluoroethyl)propan-1-amine65
4i-PrMgClN-(1-(3-chlorophenyl)-2,2,2-trifluoroethyl)propan-2-amine58
5c-HexMgBrN-(cyclohexyl(3-chlorophenyl)methyl)-2,2,2-trifluoroethan-1-amine63
6t-BuMgClN-(1-(3-chlorophenyl)-2,2,2-trifluoroethyl)-2-methylpropan-2-amine45
Data derived from the synthesis of α-branched trifluoromethyl N-arylamines from a 3-chlorophenyl hemiaminal precursor. rsc.org

While the table above uses a 3-chloroaniline (B41212) derivative, the synthetic principles are applicable to this compound, allowing for the generation of diverse structures for screening and optimization in drug discovery campaigns. The strategic application of this compound in prodrug and bioisostere design thus represents a promising avenue for the development of new therapeutic agents with improved pharmacological profiles.

Applications in Agrochemical Research

Precursor for Advanced Agrochemical Active Ingredients

There is no available information in the public domain that identifies 3-(1,1,2-Trifluoroethyl)aniline as a direct precursor for any commercialized or advanced-stage development agrochemical active ingredients. The synthesis pathways of many modern pesticides often utilize fluorinated aniline (B41778) derivatives as key building blocks. For instance, compounds like 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) are crucial intermediates in the production of insecticides such as fipronil. nbinno.com Similarly, other aniline derivatives with trifluoromethyl groups are integral to the synthesis of a range of herbicides and fungicides. tuodaindus.comchemimpex.com However, specific mentions or utilization of this compound in this context are not documented in the reviewed sources.

Impact on Efficacy and Environmental Profile of Crop Protection Agents

Due to the absence of research on agrochemicals derived from this compound, there is no data on its potential impact on the efficacy and environmental profile of crop protection agents. The introduction of fluorinated groups into a molecule can significantly alter its properties, including lipophilicity, metabolic stability, and binding affinity to target sites, which in turn affects efficacy. beilstein-journals.org These modifications can also influence the environmental fate of a pesticide, including its persistence in soil and potential for bioaccumulation. chemimpex.com Without specific studies on derivatives of this compound, any discussion of such impacts would be purely speculative.

Contribution to Insect Growth Regulator Development and Design

The potential contribution of this compound to the development and design of insect growth regulators (IGRs) is not documented in available literature. IGRs represent a class of insecticides that interfere with the growth, development, and metamorphosis of insects. The search for novel IGRs is an active area of research, with a focus on creating compounds with high specificity and favorable safety profiles. While fluorinated compounds are utilized in some IGRs, there is no evidence to suggest that this compound has been explored or utilized as a scaffold or intermediate in the design of new IGRs.

Applications in Advanced Materials Science

Development of High-Performance Fluorinated Polymers and Coatings

The primary application of 3-(1,1,2-Trifluoroethyl)aniline in materials science is as a monomer for the creation of high-performance fluorinated polymers. Fluoropolymers are a class of materials renowned for their outstanding properties, which are largely attributed to the strength of the carbon-fluorine (C-F) bond (485 kJ mol⁻¹). researchgate.net These properties include remarkable thermal and oxidative stability, resistance to chemical attack, low water absorption, and excellent weatherability. researchgate.net

By incorporating this compound into polymer backbones, such as those of polyamides or polyimides, via its reactive amine group, materials scientists can develop advanced polymers and coatings. These materials are suitable for use in demanding environments where durability and reliability are paramount. researchgate.netacademie-sciences.fr The trifluoroethyl group, specifically, enhances the thermal stability and chemical resistance of the resulting polymers, making them candidates for applications in aerospace, automotive, and chemical processing industries. vulcanchem.com

Synthesis of Specialty Materials with Tailored Properties

The strategic inclusion of the this compound monomer allows for the fine-tuning of material properties. The presence and positioning of the fluorine atoms can significantly influence the polymer's macroscopic characteristics.

The introduction of fluorine-containing side groups, such as trifluoroethyl or the closely related trifluoromethyl group, is a well-established strategy for increasing the thermal stability of polymers. nih.govsemanticscholar.org The strong C-F bond requires a large amount of energy to be broken, which translates to a higher decomposition temperature for the polymer. Research on aromatic polyamides and poly(aryl ether ketones) derived from other fluorinated anilines has demonstrated that these polymers can exhibit 5% weight loss temperatures (Td5%) well above 400°C, with some exceeding 520°C. nih.govnih.gov Furthermore, these fluorinated groups can influence the glass transition temperature (Tg), a critical parameter for high-temperature applications. nih.gov While specific data for polymers derived from this compound is limited, the trends observed in analogous systems strongly suggest a significant enhancement in thermal performance.

Table 1: Thermal Properties of Aromatic Polyamides Derived from a Related Fluorinated Diamine *

Polymer Td5% (°C)¹ Tg (°C)²
PA-1 467 316
PA-2 473 321
PA-3 471 304
PA-4 463 309

*Data derived from polyamides synthesized with 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline. nih.gov ¹ 5% weight loss temperature, obtained by TGA. nih.gov ² Glass transition temperature, measured by DSC. nih.gov

Fluoropolymers are distinguished by their exceptional resistance to a wide range of chemicals, including solvents, acids, and bases. researchgate.nettuodaindus.com This inertness stems from the stable and strong C-F bonds that form a protective shield around the polymer backbone. Incorporating this compound into a polymer matrix leverages this principle. The resulting materials are expected to show improved longevity and performance in chemically aggressive environments, making them suitable for applications such as chemical-resistant coatings, seals, and membranes. vulcanchem.comtuodaindus.com

The incorporation of fluorinated groups can significantly alter the optical properties of polymers, often leading to materials with high transparency and low refractive indices. nih.gov Research on aromatic polyamides synthesized from an unsymmetrical diamine containing trifluoromethyl groups has shown that these polymers can form flexible and highly transparent films. nih.govresearchgate.net These films exhibit transparencies of 88-90% at 550 nm and possess low refractive indices, a direct consequence of the low polarizability of the C-F bonds. nih.gov The use of this compound as a monomer is a promising route to developing specialty polymers for optical applications, such as flexible display substrates and advanced optical coatings, where clarity and a low refractive index are critical.

Table 2: Optical Properties of Aromatic Polyamide Films from a Related Fluorinated Diamine *

Polymer Cut-off Wavelength (nm) Transparency at 550 nm (%) Refractive Index at 633 nm
PA-1 367 88 1.5833
PA-2 352 90 1.5694
PA-3 337 89 1.5333
PA-4 358 89 1.5723

*Data derived from polyamides synthesized with 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline. nih.gov

Electronic Materials Research and Development

In the field of electronics, there is a persistent demand for materials with low dielectric constants and low dielectric loss, especially for high-frequency applications like 5G communication. semanticscholar.org The introduction of fluorine into polymers is a key strategy for achieving these properties. The electron-withdrawing nature of fluorinated groups, such as the trifluoroethyl group, can modify the electronic characteristics of the polymer. tuodaindus.com Furthermore, the bulkiness of these groups can increase the free volume within the polymer matrix, which helps to reduce the material's dielectric constant and dielectric loss. semanticscholar.org

Research has shown that poly(aryl ether ketones) containing trifluoromethyl groups exhibit significantly lower dielectric constants (as low as 2.839) and dielectric losses compared to their non-fluorinated counterparts. semanticscholar.org As a designated building block for electronic materials, this compound holds potential for the synthesis of novel polymers for advanced electronic components, including insulating films, substrates for printed circuit boards, and encapsulation materials for semiconductors. bldpharm.com

Table 3: Dielectric Properties of Poly(aryl ether ketone) Films from Related Fluorinated Monomers *

Polymer Dielectric Constant (at 10 GHz) Dielectric Loss (at 10 GHz)
PEK-InmCF 2.846 0.0051
PEK-InpCF 2.915 0.0062
PEK-InpOCF 2.839 0.0048

*Data derived from polymers synthesized with trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) containing bisphenol monomers. semanticscholar.org

Computational and Spectroscopic Characterization Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a powerful tool for predicting the properties of molecular systems. nih.govnih.gov For aniline (B41778) derivatives, DFT calculations offer insights into their geometry, electronic structure, and reactivity. nih.govresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

Theoretical calculations, particularly using DFT methods like B3LYP, are employed to determine the most stable three-dimensional arrangement of atoms in "3-(1,1,2-Trifluoroethyl)aniline". dergipark.org.tr This process, known as geometry optimization, identifies the equilibrium structure corresponding to the minimum energy state.

Electronic Structure Analysis: Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Studies

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.net For aniline derivatives, the MEP surface typically shows negative potential (red and yellow regions) around the electronegative nitrogen and fluorine atoms, indicating sites susceptible to electrophilic attack. In contrast, positive potential (blue regions) is often located around the hydrogen atoms of the amine group, highlighting them as sites for nucleophilic attack. nih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. nih.govresearchgate.net For related trifluoromethylated anilines, DFT calculations have been used to determine these orbital energies and analyze the resulting electronic properties and potential for charge transfer within the molecule. nih.govnih.gov

Table 1: Representative Frontier Molecular Orbital Energy Values for Aniline Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
2-(trifluoromethyl)aniline -6.1375 -1.8057 4.3318
3-(trifluoromethyl)aniline (B124266) - - -
4-nitro-3-(trifluoromethyl)aniline - - -

Thermodynamic and Kinetic Modeling of Reaction Pathways

Computational modeling can be used to investigate the thermodynamics and kinetics of reactions involving "this compound". By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and rate of potential synthetic routes. For example, studies on related compounds have utilized DFT to model reaction mechanisms and understand the role of catalysts. researchgate.net Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated to determine the spontaneity of a reaction. researchgate.netnih.gov

Mulliken Charge Distribution Analysis

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the electronic distribution. scielo.org.za In studies of substituted anilines, Mulliken charge calculations have shown that electronegative atoms like fluorine and nitrogen typically possess negative charges, acting as electron donor sites. nih.govresearchgate.net Conversely, the carbon atoms attached to these electronegative groups, as well as the hydrogen atoms of the amine group, tend to have positive charges. This analysis helps in understanding the molecule's polarity and reactivity. researchgate.netscielo.org.za

Spectroscopic Elucidation Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds like "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei.

¹H NMR: Proton NMR spectra reveal the number of different types of protons in a molecule and their connectivity. For aniline derivatives, the aromatic protons typically appear as multiplets in the downfield region, while the protons of the amine group and any alkyl side chains appear at characteristic chemical shifts. rsc.orgscispace.com

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. It provides distinct signals for fluorine atoms in different chemical environments, aiding in the confirmation of the trifluoroethyl group's presence and structure. scispace.com

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the complete structural elucidation of the compound. rsc.orgscispace.com

Table 2: Representative NMR Data for Aniline Derivatives

Nucleus Compound Chemical Shift (δ, ppm)
¹H N-(2,2,2-trifluoro-1-phenylethyl)aniline 4.32 (br. d), 4.91 (qd), 6.62 (d), 6.76 (t), 7.14 (dd), 7.32-7.45 (m) scispace.com
¹³C N-(2,2,2-trifluoro-1-phenylethyl)aniline 60.5 (q), 113.9, 119.2, 125.1 (q), 127.9, 128.7, 128.9, 129.1, 129.4, 129.7 scispace.com
¹⁹F N-(2,2,2-trifluoro-1-phenylethyl)aniline -74.5 (d) scispace.com

Infrared (IR) Spectroscopy for Functional Group Identification

Specific infrared spectroscopy data for this compound, which would provide insight into its functional groups, is not available in the searched resources. In general, the IR spectrum of an aniline derivative is expected to show characteristic absorption bands corresponding to N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching and C=C bending vibrations from the benzene (B151609) ring, as well as strong C-F stretching bands from the trifluoroethyl group, would also be anticipated. However, without experimental data, a detailed analysis of the vibrational modes for this specific molecule cannot be provided.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While the nominal molecular weight of this compound is established, detailed mass spectrometry analysis, including fragmentation patterns, is not documented in the available search results. sigmaaldrich.com Such data would be crucial for confirming the molecular structure and understanding the stability of the molecule and its fragments under ionization. A typical electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and various fragment ions resulting from the loss of fluorine, the ethyl group, or parts of the aniline ring.

X-ray Crystallography for Solid-State Structural Determination

There is no published X-ray crystallographic data for this compound found in the searched scientific databases. X-ray crystallography would provide definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This analysis would reveal the precise three-dimensional arrangement of the atoms, the conformation of the trifluoroethyl group relative to the aniline ring, and the packing of the molecules in the crystal lattice. The absence of this data means that the solid-state architecture of this compound remains uncharacterized.

Future Prospects and Research Challenges

Emerging Synthetic Methodologies for Site-Selective Fluorination and Trifluoroethylation

The precise introduction of fluorine and fluoroalkyl groups into aromatic rings is a significant challenge in synthetic organic chemistry. dovepress.com Traditional methods often require harsh conditions and may lack selectivity, prompting the development of more sophisticated and greener approaches. dovepress.comscispace.com

Recent advancements have focused on late-stage fluorination, which allows for the introduction of fluorine at a later point in a synthetic sequence, a particularly valuable strategy for complex molecules. rsc.org Methodologies such as those employing Selectfluor® in combination with photocatalysis or metal catalysis are showing promise for the direct C-H fluorination of unactivated bonds. beilstein-journals.orgbohrium.com These methods offer milder reaction conditions and improved regioselectivity compared to older techniques. beilstein-journals.org For instance, photosensitized triplet-triplet energy transfer (TTET) has emerged as a practical and cost-effective method for the direct functionalization of C(sp3)–H bonds under mild conditions. beilstein-journals.org

The development of novel reagents is also crucial. While traditional fluorinating agents like antimony trifluoride (SbF3) and hydrofluoric acid (HF) are effective, they are also hazardous. dovepress.com The focus is now shifting towards safer and more selective reagents. dovepress.com Iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source represents a significant step forward, offering a one-pot synthesis with good substrate scope. rsc.org Another innovative approach involves the use of trifluorodiazoethane (CF3CHN2), synthesized from trifluoroethylamine hydrochloride, for the N-trifluoroethylation of anilines catalyzed by silver(I) or copper(I) complexes. rsc.org

Furthermore, the direct arylation polymerization (DArP) using sustainable copper catalysts is being explored for the synthesis of fluorinated arylene conjugated polymers, reducing reliance on expensive and less sustainable palladium catalysts. acs.org These emerging methodologies hold the potential to make the synthesis of compounds like 3-(1,1,2-trifluoroethyl)aniline more efficient, selective, and environmentally friendly.

Exploration of Novel Applications and Biological Activities

The introduction of a trifluoroethyl group can significantly modulate the biological and material properties of the parent aniline (B41778) molecule. solubilityofthings.com Organofluorine compounds have found widespread applications in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgnih.gov

In medicinal chemistry, the trifluoromethyl group is known to enhance lipophilicity, which can improve a drug's ability to cross biological membranes. solubilityofthings.com This makes trifluoroethylated anilines interesting scaffolds for the design of new therapeutic agents. solubilityofthings.com For example, N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline is being investigated as a building block for novel drug candidates due to its dual trifluorinated groups which impart increased stability and reactivity. smolecule.com The study of structure-activity relationships (SAR) is crucial in understanding how the trifluoroethyl group influences biological activity, aiding in rational drug design. solubilityofthings.com

Beyond pharmaceuticals, fluorinated compounds have applications in materials science, including the development of liquid crystals, solar cells, and specialty polymers. researchgate.net Fluoropolymers are known for their low coefficient of friction and nonflammability, making them suitable for specialized lubricants and fire-fighting foams. wikipedia.org The unique electronic properties of this compound could be exploited in the creation of advanced materials with tailored optical or electronic properties.

The exploration of novel applications is an active area of research. The development of new synthetic methods will undoubtedly facilitate the synthesis of a wider range of derivatives of this compound, enabling a more thorough investigation of their biological activities and material properties.

Sustainability Considerations in Fluorinated Compound Synthesis and Process Optimization

The increasing demand for fluorinated compounds has brought sustainability to the forefront of chemical synthesis. numberanalytics.com Traditional fluorination processes often involve hazardous reagents, high energy consumption, and the generation of significant waste, posing environmental and health risks. numberanalytics.comnumberanalytics.com

"Green fluorine chemistry" aims to address these challenges by developing more environmentally benign methods. scispace.comnumberanalytics.com Key principles include the use of less toxic fluorinating agents, waste minimization, high atom economy, and mild reaction conditions. numberanalytics.com Electrochemical fluorination is a promising green technique that offers a reagent-free approach to introducing fluorine into organic molecules under mild conditions. numberanalytics.com

Process optimization is another critical aspect of sustainable synthesis. This includes improving production efficiency and yield through advancements in catalysts and reaction conditions. datainsightsmarket.comarchivemarketresearch.com For example, the development of recyclable catalysts and the use of more sustainable solvents are key areas of focus. numberanalytics.com The use of microfluidic flow reactors is also being explored to enable safer and more efficient fluorination reactions with contained intermediates. europeanpharmaceuticalreview.com

The direct synthesis of aniline from benzene (B151609) is a prime example of where process optimization can have a significant environmental and economic impact. nih.gov While the direct route is challenging due to the high bond dissociation energies of benzene and ammonia (B1221849), it offers a more atom-efficient and environmentally friendly alternative to the traditional multi-step process involving the nitration of benzene. nih.govacs.org Similar principles of process optimization are being applied to the synthesis of fluorinated anilines to reduce their environmental footprint. datainsightsmarket.comgoogle.comgoogle.com

Integration of Advanced Computational Tools in Rational Design and Discovery

Advanced computational tools are playing an increasingly important role in the rational design and discovery of new molecules, including fluorinated compounds. nih.gov These tools can predict molecular properties, model reaction mechanisms, and guide the design of new compounds with desired activities.

Density Functional Theory (DFT) calculations, for instance, are used to investigate reaction intermediates and understand the role of catalysts in reactions like the direct amination of benzene. nih.govresearchgate.net This molecular-level understanding can help in the design of more efficient and selective catalysts. researchgate.net Quantum mechanical calculations can be combined with predictions of other properties to design compounds that are not only active but also have favorable "drug-like" characteristics. acs.org

In drug discovery, computational methods such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are used for virtual screening of compound libraries and to understand how structural modifications affect biological activity. nih.gov For fluorinated compounds, computational studies can provide insights into how the fluorine atoms influence factors like binding affinity and metabolic stability. labmanager.com For example, computational studies have been used to understand the reactivity and potential of fluorinated oxetanes as valuable drug scaffolds. labmanager.com The integration of these computational approaches allows for a more targeted and efficient discovery process, reducing the time and cost associated with experimental screening.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,1,2-Trifluoroethyl)aniline?

  • Methodology : The compound can be synthesized via alkylation of aniline derivatives with 1,1,2-trifluoroethyl halides (e.g., bromide or iodide) under basic conditions. For example, reacting 3-substituted aniline with trifluoroethyl bromide in the presence of potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours. Purification is typically achieved via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the trifluoroethyl group's presence and substitution pattern.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • Elemental Analysis : To verify purity and stoichiometry.
  • Vibrational Spectroscopy (FT-IR) : Identifies functional groups like C-F stretches (1050–1250 cm⁻¹) and NH₂ bending modes .
  • DFT Calculations : Used to correlate experimental vibrational data with theoretical models and analyze electronic properties (e.g., HOMO-LUMO gaps) .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes.
  • Storage : Keep in a cool, dry place away from oxidizers and acids. Refer to SDS guidelines for toxicity data (e.g., acute toxicity LD₅₀ values) .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the trifluoroethyl group?

  • Methodology :

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and side reactions.
  • Catalyst Screening : Evaluate Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to enhance alkylation efficiency.
  • Temperature Control : Gradual heating (40–80°C) minimizes decomposition of the trifluoroethyl halide.
  • Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., unreacted aniline or di-alkylated products) and adjust stoichiometry .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology :

  • Structural Analog Comparison : Compare bioactivity with analogs like 3,5-dimethyl-N-(2,2,2-trifluoroethyl)aniline to isolate the trifluoroethyl group's contribution .
  • Purity Verification : Ensure ≥95% purity via HPLC and confirm absence of residual solvents (e.g., DMF) that may skew assay results.
  • Assay Reproducibility : Validate activity across multiple cell lines or enzymatic assays (e.g., IC₅₀ consistency in kinase inhibition studies) .

Q. What computational approaches are used to study the trifluoroethyl group’s role in target binding?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to assess lipophilicity and hydrogen-bonding capabilities of the CF₃CH₂– group.
  • Molecular Dynamics (MD) Simulations : Model interactions with protein targets (e.g., kinases) to predict binding affinity and stability.
  • Docking Studies : Compare docking scores with non-fluorinated analogs to quantify fluorine’s impact on binding .

Q. How does the trifluoroethyl group influence the compound’s metabolic stability?

  • Methodology :

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Metabolite Identification : Use high-resolution MS/MS to detect oxidative metabolites (e.g., hydroxylation or defluorination products).
  • Comparative Studies : Compare metabolic half-lives with non-fluorinated analogs to establish structure-metabolism relationships .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodology :

  • Solubility Profiling : Conduct systematic solubility tests in buffers (pH 1–10) and organic solvents (e.g., ethanol, acetonitrile) using UV-Vis spectroscopy or nephelometry.
  • LogP Measurement : Determine octanol-water partition coefficients experimentally (shake-flask method) or via computational tools (e.g., XLogP3) to resolve discrepancies .

Q. Why do different studies report varying catalytic efficiencies in reactions involving this compound?

  • Methodology :

  • Reaction Kinetics : Measure rate constants under standardized conditions (temperature, solvent, catalyst loading).
  • Catalyst Characterization : Use techniques like XPS or TEM to verify catalyst composition and morphology, which may affect reactivity.
  • Control Experiments : Test for trace metal contamination (e.g., Fe³⁺) that could inadvertently influence outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.